Cyclohepta[b][1,3]selenazolo[4,5-f]indole
Description
Structure
2D Structure
Properties
CAS No. |
249-59-2 |
|---|---|
Molecular Formula |
C14H8N2Se |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
13-selena-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene |
InChI |
InChI=1S/C14H8N2Se/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H |
InChI Key |
MYWIINONSRMPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=NC3=CC4=C(C=C23)N=C[Se]4)C=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways
Oxidation Reactions
There is currently no published research detailing the oxidation of Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole. The potential sites for oxidation on this molecule include the indole (B1671886) nitrogen, the selenium atom, and the cycloheptane (B1346806) ring. The outcome of such reactions would be highly dependent on the oxidizing agent and the reaction conditions employed.
Oxidizing Agents and Reaction Conditions
In the absence of specific studies on Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole, the reactivity of related heterocyclic systems can provide a hypothetical framework. For instance, the selenium atom in selenazoles can be susceptible to oxidation by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), potentially forming selenoxides or selenones. The indole ring, typically resistant to oxidation, can undergo transformation under strong oxidizing conditions.
Table 1: Hypothetical Oxidation Reactions of Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole
| Oxidizing Agent | Potential Reaction Site | Hypothetical Product |
| Hydrogen Peroxide (H₂O₂) | Selenium atom | Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole Se-oxide |
| Potassium Permanganate (KMnO₄) | Cycloheptane ring | Oxidized cycloheptane derivatives |
Note: The information presented in this table is speculative and not based on experimental results for the specified compound.
Reduction Reactions
Specific reduction reactions for Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole have not been reported. Potential reduction sites include the C=N bond within the selenazole ring and the aromatic indole system under forcing conditions.
Reducing Agents and Reaction Conditions
Studies on related heterocyclic compounds provide some clues. For example, the reduction of a cycloheptanone (B156872) ring within a cyclohepta[b]indole derivative to the corresponding alcohol has been achieved using sodium borohydride. semanticscholar.org Furthermore, reductive deselenation, which involves the cleavage of carbon-selenium bonds and removal of the selenium atom, is a known reaction for some selenadiazole systems, often accomplished with reagents like zinc powder in acetic acid. researchgate.net Whether similar reactivity would be observed for Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole is yet to be determined.
Table 2: Hypothetical Reduction Reactions of Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole
| Reducing Agent | Potential Reaction Site | Hypothetical Product |
| Sodium Borohydride (NaBH₄) | C=N bond in selenazole | Dihydro-cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole |
| Lithium Aluminum Hydride (LiAlH₄) | Multiple sites | Complex reduction products |
| Zinc/Acetic Acid | Selenazole ring | Deselenated diamino-cyclohepta[b]indole derivative |
Note: The information presented in this table is speculative and not based on experimental results for the specified compound.
Substitution Reactions
There is no available information on the substitution reactivity of Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole. The indole nucleus is known to undergo electrophilic substitution, and the positions of substitution are influenced by the existing substituents and fused rings. The presence of the selenazole and cyclohepta rings would be expected to significantly modulate the regioselectivity of such reactions. Nucleophilic substitution reactions are less common for the indole ring itself but might be possible on the other parts of the molecule under specific conditions.
Electrophilic Substitution Reactivity Profile
The indole portion of the molecule would likely be the primary site for electrophilic attack. However, the directing effects of the fused cyclohepta and selenazolo rings are unknown.
Nucleophilic Substitution Reactivity Profile
The potential for nucleophilic substitution on the heterocyclic system is not documented. It is conceivable that derivatives of Cyclohepta[b] semanticscholar.orgresearchgate.netselenazolo[4,5-f]indole bearing suitable leaving groups could undergo nucleophilic substitution.
Halogenation and Alkylation Reactions
No data available.
Further Functionalization and Derivatization Strategies
No data available.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Elucidation of Reaction Mechanisms and Transition States
No information could be found regarding the use of DFT to elucidate the reaction mechanisms or identify transition states for the synthesis or reactions of Cyclohepta[b]selenazolo[4,5-f]indole.
Energy Barrier Calculations for Proposed Pathways
There is no available data on the calculation of energy barriers for any proposed reaction pathways involving Cyclohepta[b]selenazolo[4,5-f]indole.
Stability and Energetics of Intermediates and Products
Information on the calculated stability and energetics of intermediates and the final product, Cyclohepta[b]selenazolo[4,5-f]indole, is not present in the available literature.
Molecular Docking and Binding Mode Analysis
Computational Assessment of Molecular Interactions with Potential Targets
No studies detailing the computational assessment of molecular interactions between Cyclohepta[b]selenazolo[4,5-f]indole and any potential biological targets were found.
Analysis of Hydrophobic and Hydrogen Bonding Interactions
There is no available research that analyzes the hydrophobic and hydrogen bonding interactions of Cyclohepta[b]selenazolo[4,5-f]indole within a biological target.
Structure-Activity Relationship (SAR) Insights through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective drugs. nih.gov For a novel heterocyclic system like Cyclohepta[b] jyu.fiacs.orgselenazolo[4,5-f]indole, computational modeling serves as a predictive tool to guide synthetic efforts and understand potential biological interactions. mdpi.com
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are powerful methods to derive SAR insights. researchgate.netnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For the cycloheptaindole scaffold, modifications—such as adding substituents to the seven-membered ring or the indole (B1671886) nucleus—would generate a library of derivatives. Computational tools could then calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these derivatives. By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model could be built to forecast the activity of unsynthesized analogues. nih.gov
Molecular docking simulations would provide insight into how Cyclohepta[b] jyu.fiacs.orgselenazolo[4,5-f]indole might bind to a specific biological target, such as a protein kinase or receptor. nih.govnih.gov This technique predicts the preferred orientation and conformation of the molecule within the active site of a target protein, estimating the binding affinity. nih.gov For example, studies on other fused heterocyclic compounds have successfully used docking to understand binding modes and guide the design of more potent inhibitors. mdpi.comnih.gov Such models could identify key interactions, like hydrogen bonds or π-stacking, between the selenazolo-indole core and amino acid residues, thereby informing rational drug design. researchgate.net
Spectroscopic and Crystallographic Data Analysis for Structural Elucidation
The definitive confirmation of the structure of a novel compound such as Cyclohepta[b] jyu.fiacs.orgselenazolo[4,5-f]indole would rely on a combination of advanced spectroscopic and crystallographic techniques. These methods provide unambiguous evidence of atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. sygnaturediscovery.com A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques (like COSY, HSQC, and HMBC), would be required to assemble the complex tetracyclic framework of Cyclohepta[b] jyu.fiacs.orgselenazolo[4,5-f]indole.
Crucially, for a selenium-containing heterocycle, ⁷⁷Se NMR spectroscopy offers direct information about the chemical environment of the selenium atom. nih.gov With a natural abundance of 7.6%, the ⁷⁷Se nucleus is readily observable and its chemical shift is highly sensitive to the local electronic structure. nih.gov This would unequivocally confirm the presence and connectivity of the selenazole ring within the fused system.
While experimental data for the target compound is unavailable, the following table presents hypothetical, characteristic chemical shifts based on known values for related indole and selenazole fragments.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ⁷⁷Se Chemical Shift (ppm) |
| Indole NH | 10.0 - 12.0 | N/A | N/A |
| Aromatic CH | 7.0 - 8.5 | 100 - 140 | N/A |
| Cyclohepta CH₂ | 2.5 - 4.0 | 25 - 45 | N/A |
| Selenazole CH | 8.0 - 9.0 | 145 - 160 | N/A |
| Selenium (Se) | N/A | N/A | 500 - 700 |
| This table is illustrative and values are estimates based on analogous structures. |
The resulting structural data, including atomic coordinates and crystallographic parameters, are typically deposited in public repositories like the Cambridge Structural Database (CSD), making them accessible to the global scientific community. Analysis of crystal packing can also reveal important intermolecular interactions, such as hydrogen bonding or π–π stacking, which influence the material's solid-state properties. jyu.fi
The following table lists typical bond lengths that would be expected for the structural fragments within the target molecule, based on data from similar compounds in the CSD. beilstein-journals.org
| Bond Type | Typical Bond Length (Å) |
| Aromatic C-C | 1.38 - 1.42 |
| Indole C-N | 1.35 - 1.39 |
| Selenazole C-N | 1.32 - 1.37 |
| Selenazole C=N | 1.29 - 1.34 |
| C-Se | 1.85 - 1.91 |
| This table is illustrative and values are derived from known structures containing these chemical moieties. |
A powerful modern approach in structural chemistry is the synergy between experimental measurements and theoretical computations. acs.org The correlation of experimental data (from NMR and X-ray crystallography) with computational results (primarily from DFT) provides a higher level of confidence in the structural assignment. nih.gov
For instance, DFT calculations can predict NMR chemical shifts. researchgate.net Comparing these calculated shifts with the experimental spectrum can be crucial for assigning complex spectra, especially for quaternary carbons or in cases of signal overlap. nih.gov A strong correlation between the predicted and measured shifts validates the assigned structure. nih.gov
Similarly, the geometry of Cyclohepta[b] jyu.fiacs.orgselenazolo[4,5-f]indole can be optimized using DFT methods. The resulting theoretical structure, including bond lengths and angles, can be directly compared to the data obtained from X-ray crystallography. nih.gov A high degree of agreement between the experimental and computed geometries provides strong evidence for the correctness of the determined structure and validates the computational model used. acs.org This integrated approach is a cornerstone of modern chemical characterization.
Applications and Research Perspectives in Chemical Sciences
Utilization as Building Blocks in Complex Organic Synthesis
The fused nature of Cyclohepta[b] mdpi.comresearchgate.netselenazolo[4,5-f]indole makes it a compelling precursor for advanced, polycyclic heterocyclic architectures. Synthetic chemists are continually seeking novel scaffolds for drug discovery and materials science, and ring expansion or annulation strategies starting from this core could yield a variety of new molecular frameworks. researchgate.net For instance, the cycloheptane (B1346806) ring could be a template for further cyclization reactions, potentially leading to bridged systems or other complex topographies. rsc.org The synthesis of diverse cyclohepta[b]indoles has been an area of active research, demonstrating the importance of this specific fusion. rsc.orgnih.gov The presence of the selenazole ring offers pathways for transformations that are distinct from more common sulfur (thiazole) or oxygen (oxazole) analogues, including unique cyclization and cross-coupling reactions. researchgate.net
Design and Development of Novel Chemical Probes
Chemical probes are essential tools for interrogating biological systems. The design of such probes requires a scaffold that can be finely tuned both sterically and electronically, and which may possess inherent properties like fluorescence. Selenium-containing heterocycles have shown promise as fluorescent markers and probes for biochemical and pharmacological studies. researchgate.net
The Cyclohepta[b] mdpi.comresearchgate.netselenazolo[4,5-f]indole system is a "privileged scaffold," combining features from two highly significant pharmacophores: indole (B1671886) and selenazole. Indole derivatives are integral to a vast number of pharmaceuticals and bioactive compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antiviral properties. chemdiv.comnih.govnih.gov Similarly, the 1,3-selenazole (B15495438) ring is a key component in molecules with demonstrated antitumor, antiviral, antibacterial, and antioxidant activities. mdpi.comresearchgate.netnih.gov The fusion of these two systems in a novel tricyclic arrangement provides a unique three-dimensional structure that can be used as a template for the rational design of new bioactive molecules targeting a variety of biological pathways. nih.govrsc.org The combination of different heterocyclic rings into a single molecule is a known strategy for generating novel skeletons with potentially enhanced bioactivities. researchgate.net
Table 1: Reported Biological Activities of 1,3-Selenazole Derivatives
| Biological Activity | Description |
|---|---|
| Antitumor | Compounds have shown cytotoxic activity against various cancer cell lines, including Hep-G2, HCT-116, and MCF-7. mdpi.com |
| Antiviral | Selenazofurin, a 1,3-selenazole derivative, exhibits high potency against a broad spectrum of DNA and RNA viruses. mdpi.com |
| Antibacterial | Certain selenazole derivatives show significant activity against Gram-positive bacteria. mdpi.com |
| Antifungal | High antifungal activity has been reported, particularly against Candida species. mdpi.com |
| Antioxidant | Many organoselenium compounds exhibit glutathione-peroxidase-like activity, helping to maintain redox balance. researchgate.net |
| Anticonvulsant | Some synthesized 1,3-selenazoles have demonstrated significant anticonvulsant activity. mdpi.com |
The selenium atom is the defining feature of the selenazole ring and plays a crucial role in the biochemistry of selenoenzymes like glutathione (B108866) peroxidase, which are vital for maintaining cellular redox equilibrium. researchgate.net Organoselenium compounds are known to participate in redox cycles, and this property can be harnessed in the design of chemical systems. The selenium atom in the Cyclohepta[b] mdpi.comresearchgate.netselenazolo[4,5-f]indole scaffold could act as a catalytic center or a redox-sensitive switch. This opens up research avenues into its potential use in developing sensors for reactive oxygen species or as a modulator of redox-dependent chemical reactions. The versatility of organoselenium reagents as both electrophiles and nucleophiles under mild conditions further underscores their utility in synthetic transformations. researchgate.net
Potential in Organic Functional Materials Research
The search for novel organic materials with tailored electronic and photophysical properties is a major driver of modern chemical research. Selenium-containing heterocycles are of current interest for their application in developing organic conductors, semiconductors, and optoelectronic materials. mdpi.com The extended π-system of the fused indole and selenazole rings in Cyclohepta[b] mdpi.comresearchgate.netselenazolo[4,5-f]indole suggests potential for interesting electronic behavior. The presence of the heavy selenium atom can enhance spin-orbit coupling, a property that is valuable in applications such as phosphorescent organic light-emitting diodes (OLEDs) and photovoltaics. The planarity and potential for self-assembly of this heterocyclic system could be exploited in the design of new functional organic materials. researchgate.netmdpi.com
Contribution to Indole and Selenazole Chemical Libraries for Screening Initiatives
Chemical libraries are fundamental to modern drug discovery, providing a diverse set of molecules for high-throughput screening to identify new hit compounds. frontiersin.org The synthesis of novel scaffolds is crucial for expanding the chemical space available to researchers. The Cyclohepta[b] mdpi.comresearchgate.netselenazolo[4,5-f]indole framework represents a significant addition to the structural diversity of both indole and selenazole-based libraries. mdpi.comchemdiv.com Given that indole is considered one of the most promising pharmacologically active molecules, new derivatives are highly sought after. chemdiv.comnih.gov By developing synthetic routes to this core and its derivatives, a new focused library of compounds can be generated. These compounds, possessing a unique combination of structural and electronic features, would be valuable assets for screening initiatives aimed at discovering new leads for a wide range of therapeutic targets, from infectious diseases to neurodegenerative disorders. nih.govfrontiersin.org
Table 2: The Indole Scaffold in Drug Discovery
| Application Area | Description | Key Examples (Containing Indole Moiety) |
|---|---|---|
| Antiviral | Indole is a key pharmacophore in synthesizing potent agents against various viruses, including HCV and HIV. nih.gov | Arbidol, Delavirdine nih.gov |
| Anticancer | Indole alkaloids and synthetic derivatives are used in cancer chemotherapy. chemdiv.com | Vincristine chemdiv.com |
| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs) often feature an indole core. chemdiv.com | Indomethacin chemdiv.com |
| Neuropharmacology | The indole structure is central to neurotransmitters and drugs for neurological conditions. chemdiv.com | Sumatriptan, Ondansetron chemdiv.com |
| Anti-tubercular | Indole derivatives are being explored as novel agents against Mycobacterium tuberculosis. nih.gov | DprE1 inhibitor 1,4-azaindole nih.gov |
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The construction of the Cyclohepta[b] mdpi.comacs.orgselenazolo[4,5-f]indole framework is a non-trivial synthetic challenge. Current strategies for synthesizing related structures, such as cyclohepta[b]indoles, often rely on metal- or Lewis acid-mediated cycloadditions. nih.gov A robust and environmentally friendly approach for the three-component reaction of indoles, tertiary propargylic alcohols, and activated alkynes has been described for related indole (B1671886) frameworks, which could be adapted. nih.gov However, integrating the selenazole ring in a controlled manner requires novel methodologies.
The synthesis of complex indole-fused heterocycles is heavily reliant on advances in catalysis. nih.govrsc.org Various metal-catalyzed approaches have been developed for cyclopenta[b]indoles, which could serve as a blueprint for the seven-membered cyclohepta[b]indole system. nih.govrsc.orgsemanticscholar.org Gold-mediated energy transfer photocatalysis and indium-catalyzed [5+2] cycloadditions have proven effective for constructing the cyclohepta[b]indole core. rsc.orgnih.gov
A significant challenge is the development of catalysts that can control both the regioselectivity and stereoselectivity of the cyclization reactions needed to form the complete tetracyclic system. Future research should focus on bifunctional catalysts that can activate both the indole substrate and the selenium-containing precursor. For instance, adapting silver(I)/Brønsted acid catalysis, which is used for similar fused systems, could be a promising direction. nih.govsemanticscholar.org The table below summarizes potential catalytic systems based on successful syntheses of related structures.
| Catalyst System | Reaction Type | Potential Application for Target Compound | Reference |
| Gold (Au) Complexes | Energy Transfer Photocatalysis / [3+2] Cycloaddition | Formation of the cyclohepta[b]indole core. semanticscholar.orgrsc.org | semanticscholar.orgrsc.org |
| Indium (In) Catalysts | [5+2] Cycloaddition | Stereoselective construction of the 7-membered ring. nih.gov | nih.gov |
| Rhodium (Rh) Catalysts | Asymmetric Arylation / Cyclization | Stepwise construction and functionalization. semanticscholar.org | semanticscholar.org |
| Silver (Ag)/Brønsted Acid | Sequential Catalysis (e.g., 5-exo-dig cyclization) | One-pot synthesis from functionalized precursors. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| Platinum (Pt) Complexes | Stereodivergent Cycloaddition | Control of stereochemistry at quaternary centers. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
Modern synthetic chemistry emphasizes sustainability. nih.gov Developing green synthetic routes for Cyclohepta[b] mdpi.comacs.orgselenazolo[4,5-f]indole involves minimizing the use of hazardous reagents and solvents. nih.govwordpress.com A key green approach would be the direct use of elemental selenium, which avoids the need to prepare more toxic and unstable selenium precursors like sodium selenide (B1212193) or selenium halides. mdpi.com The use of elemental selenium is a prospective method for synthesizing selenium heterocycles by excluding additional manipulations. mdpi.com Traditional methods for related transformations often use heavy-metal salts, and greener alternatives using catalytic amounts of non-toxic reagents in aqueous media are highly desirable. wordpress.com Future research could explore one-pot reactions in environmentally benign solvents or even solvent-free conditions, catalyzed by recoverable and reusable catalysts.
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of Cyclohepta[b] mdpi.comacs.orgselenazolo[4,5-f]indole is largely unknown. Based on related structures, several reaction pathways can be anticipated. For example, arenesulfonyl azides are known to react with similar fused indole systems to yield complex rearranged products. rsc.org The selenium atom in the selenazole ring could be susceptible to oxidation or could participate in chalcogen bonding, influencing the molecule's assembly and reactivity. The indole nitrogen offers a site for alkylation or acylation, while the aromatic core could undergo electrophilic substitution. A key research direction is to study the molecule's behavior under various reaction conditions (acidic, basic, oxidative, reductive) to map its chemical space and identify pathways for creating new derivatives. The acid-catalyzed ring expansion of spiro-oxindoles is a known route to cyclohepta[b]indoles, suggesting that precursors to the target molecule could undergo similar useful transformations. nih.gov
Advanced Computational Modeling for Mechanism Prediction and Property Correlation
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. For a complex molecule like Cyclohepta[b] mdpi.comacs.orgselenazolo[4,5-f]indole, DFT studies can provide crucial insights where experimental data is lacking. rsc.org Such studies can be employed to predict the most likely reaction mechanisms for its synthesis, for instance, by modeling the transition states of proposed cycloaddition reactions. rsc.orgmdpi.com Furthermore, computational modeling can correlate the molecule's three-dimensional structure with its electronic properties, such as the HOMO-LUMO gap, which is essential for predicting its potential in materials science applications. nih.gov This predictive power can guide synthetic efforts, saving significant time and resources by identifying the most promising synthetic routes and derivatization strategies before they are attempted in the lab.
Expanding the Scope of Derivatization and Functionalization Strategies
The utility of a core heterocyclic structure is greatly enhanced by the ability to install a wide variety of functional groups. nih.gov For Cyclohepta[b] mdpi.comacs.orgselenazolo[4,5-f]indole, derivatization could occur at several positions: the indole nitrogen, the aromatic rings, or the cycloheptane (B1346806) ring. Future research must focus on developing selective functionalization methods. C-H bond functionalization is a powerful modern technique that could allow for the direct attachment of substituents without the need for pre-functionalized substrates. mdpi.com The development of protocols for halogenation, nitration, acylation, and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on the core structure will be essential for creating a library of derivatives for screening in materials science and biological applications.
| Functionalization Strategy | Target Site | Potential Reagents/Conditions | Purpose | Reference |
| N-Alkylation/Arylation | Indole Nitrogen | Alkyl halides, Aryl boronic acids | Modulate solubility and intermolecular interactions. | researchgate.net |
| Electrophilic Aromatic Substitution | Indole/Benzene Ring | NBS, HNO₃/H₂SO₄ | Introduce handles for further modification. | rsc.org |
| C-H Functionalization | Aromatic Rings | Metal catalysts (e.g., Pd, Rh) | Direct and atom-economical derivatization. | mdpi.com |
| Cross-Coupling Reactions | Halogenated Derivatives | Boronic acids (Suzuki), Alkynes (Sonogashira) | Extend π-conjugation for materials applications. | researchgate.net |
| Ring-Expansion/Rearrangement | Spirocyclic Precursors | Acid catalysts (e.g., PTSA, TFA) | Access to diverse structural analogs. | nih.gov |
Integration of Synthetic Chemistry with Materials Science and Chemical Biology Paradigms
The true potential of Cyclohepta[b] mdpi.comacs.orgselenazolo[4,5-f]indole will be realized through interdisciplinary research. Selenium-containing heterocycles are of significant interest in materials science for developing organic conductors, semiconductors, and optoelectronic devices. mdpi.comnih.gov The extended π-system and the presence of a heavy selenium atom in the target molecule suggest it could have interesting photophysical properties. Future work should involve fabricating and testing thin films of the compound and its derivatives in devices like organic field-effect transistors (OFETs). nih.gov
In chemical biology, organoselenium compounds are known for a wide spectrum of pharmacological properties, including antioxidant and anticancer activities. nih.govresearchgate.netacs.org The incorporation of selenium can significantly amplify the bioactivity of small molecules. nih.gov The rigid, polycyclic framework of Cyclohepta[b] mdpi.comacs.orgselenazolo[4,5-f]indole makes it an attractive scaffold for drug discovery. Research should be directed towards synthesizing derivatives and screening them for various biological activities, leveraging the unique chemical properties endowed by the selenium atom. researchgate.netacs.orgresearchgate.net
Q & A
Basic: What are the primary synthetic strategies for constructing the cyclohepta[b]indole core, and how do they address regioselectivity challenges?
The cyclohepta[b]indole core is typically synthesized via transition-metal-catalyzed cycloadditions or sigmatropic rearrangements . Key methodologies include:
- [4+3] Cycloadditions : Rhodium- or platinum-catalyzed reactions using propargylic ethers and dienes enable simultaneous indole annulation and seven-membered ring formation. This method avoids regioselectivity issues by leveraging π-acidic metal catalysts (e.g., [{Rh(CO)₂Cl}₂]) to direct carbene intermediates .
- Fischer Indole Synthesis : While traditionally limited by regioselectivity, modern adaptations use chiral auxiliaries or directing groups to control indole functionalization .
- Visible Light Catalysis : Photoredox strategies, such as [2+2]/retro-Mannich reactions, enable regioselective indole dearomatization and cyclization .
Basic: How can researchers characterize the molecular structure of cyclohepta[b]indole derivatives?
Structural validation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and ring fusion patterns (e.g., distinguishing benzo[6,7]- vs. benzo[5,6]cyclohepta[b]indoles) .
- X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for methyl-2-amino-9-chloro-1-cyano-5,6,7,12-tetrahydrobenzo[6,7]cyclohepta[1,2-b]indole-3-carboxylate (CCDC856824) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formulas, particularly for selenium-containing derivatives (e.g., selenazolo-indoles) .
Advanced: What mechanistic insights explain the catalytic efficiency of transition metals in [4+3] cycloadditions for cyclohepta[b]indole synthesis?
Rhodium and platinum catalysts enhance reaction efficiency through:
- Carbene Intermediate Stabilization : π-Acidic metals stabilize vinyl carbenes (e.g., from propargylic ethers), enabling cyclopropanation/Cope rearrangement sequences for seven-membered ring formation .
- Ligand Effects : Electron-deficient phosphine ligands (e.g., P(OPh)₃) increase catalyst acidity, accelerating 1,3-acyloxy migrations critical for carbene generation .
- Substrate Scope : Gold catalysts (e.g., AuCl₃) broaden applicability to 2-vinylindoles, achieving yields >80% in intermolecular cycloadditions .
Advanced: How do structural modifications influence the DNA-binding affinity of cyclohepta[b]indole derivatives?
Modifications at C3 and C7 positions significantly alter DNA interactions:
- Imidazo[4,5-f]phenanthroline Hybrids : Substituents like methoxypyridyl or benzo[b]thiophene enhance intercalation, with intrinsic binding constants (Kb) ranging 10⁴–10⁵ M⁻¹ .
- Electron-Withdrawing Groups : Nitro or cyano groups at C3 increase electrostatic interactions with phosphate backbones, as shown in calf thymus DNA (ctDNA) studies .
- Selenium Incorporation : Selenazolo moieties (e.g., [1,3]selenazolo[4,5-f]indole) may induce oxidative DNA damage via selenoxide intermediates, requiring careful redox profiling .
Advanced: How can researchers resolve contradictions in reaction yields when using different catalytic systems?
Yield discrepancies often arise from substrate-catalyst mismatches or reaction condition variability . Mitigation strategies include:
- Catalyst Screening : Compare Rh(I), Pt(II), and Au(III) systems for substrate-specific optimization. For example, Rh catalysts outperform Pt in electron-rich diene cycloadditions .
- Additive Optimization : Ligands (e.g., PPh₃) or acids (e.g., CSA) can suppress side reactions like retro-Mannich fragmentation .
- Kinetic Profiling : Monitor intermediates via in situ IR or NMR to identify rate-limiting steps (e.g., carbene formation vs. cyclization) .
Advanced: What methodologies enable enantioselective synthesis of cyclohepta[b]indoles with chiral centers?
Asymmetric synthesis employs:
- Chiral Auxiliaries : tert-Butyl esters or oxazolidinones guide stereochemistry during Grignard cyclization or Wittig reactions .
- Enantioselective Catalysis : Chiral Rh complexes (e.g., Rh₂(S-PTTL)₄) induce >90% ee in [4+3] cycloadditions via steric steering of diene approaches .
- Dynamic Kinetic Resolution : Racemic intermediates (e.g., divinylcyclopropanes) are resolved using chiral Lewis acids during Cope rearrangements .
Basic: What safety protocols are recommended for handling cyclohepta[b]indole derivatives?
While specific data for selenazolo-indoles is limited, analogous indole compounds require:
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) from volatile intermediates .
- First Aid : Immediate ethanol rinsing for skin contact and activated charcoal for ingestion (H302) .
Advanced: How can computational methods predict the bioactivity of novel cyclohepta[b]indole analogs?
- QSAR Modeling : Correlate substituent electronegativity/logP with SIRT1 inhibition (IC₅₀) or anti-tubercular activity (MIC) .
- Docking Simulations : Target cyclohepta[b]indoles into A-FABP or DNA gyrase active sites to prioritize synthetic targets .
- ADMET Profiling : Predict pharmacokinetics using SwissADME or ADMETLab for derivatives with heteroaromatic fusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
